Product packaging for m-Tolyl chloroformate(Cat. No.:CAS No. 29430-39-5)

m-Tolyl chloroformate

Cat. No.: B3022892
CAS No.: 29430-39-5
M. Wt: 170.59 g/mol
InChI Key: JXYLZACPFSDBPR-UHFFFAOYSA-N
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Description

Significance of Aryl Chloroformates in Synthetic Chemistry

Aryl chloroformates, a class of organic compounds with the general formula ROC(O)Cl where R is an aryl group, are pivotal reagents in modern synthetic chemistry. wikipedia.org Their significance stems from their nature as activated derivatives of carboxylic acids, specifically chloroformic acid, making them highly effective acylating agents. This reactivity allows for the facile introduction of an aryloxycarbonyl group into a wide range of molecules. wikipedia.orgsmolecule.com

One of the most prominent applications of aryl chloroformates is in the protection of functional groups, particularly amines and alcohols, during complex multi-step syntheses. smolecule.comwikipedia.org For instance, benzyl (B1604629) chloroformate is a classic reagent for introducing the carboxybenzyl (Cbz) protecting group for amines. wikipedia.org This strategy is crucial for preventing unwanted side reactions of sensitive functional groups while other parts of a molecule are being modified. wikipedia.org

Beyond their role as protecting groups, aryl chloroformates are versatile precursors for the synthesis of a diverse array of other compounds. smolecule.com Their reaction with amines yields carbamates, while reaction with alcohols produces carbonate esters. wikipedia.org They can also react with carboxylic acids to form mixed anhydrides. wikipedia.org These transformations are fundamental in the construction of molecules with applications in pharmaceuticals, agrochemicals, and materials science. Furthermore, aryl chloroformates are employed as derivatization agents in chromatography, converting polar analytes into more volatile and less polar derivatives suitable for analysis by techniques such as gas chromatography/mass spectrometry (GC/MS). wikipedia.orgmdpi.com The stability of aryl chloroformates is generally greater than that of primary and secondary alkyl chloroformates, which enhances their utility in various synthetic contexts. nih.gov

Research Context and Specificity of m-Tolyl Chloroformate

This compound, with the chemical formula C₈H₇ClO₂, is a specific member of the aryl chloroformate family, distinguished by the presence of a methyl group at the meta-position of the phenyl ring. lookchem.com This structural feature imparts particular reactivity and properties that define its research context. The position of the methyl group influences the electronic and steric environment of the chloroformate moiety, thereby modulating its reactivity compared to its ortho- and para-isomers, as well as to unsubstituted phenyl chloroformate.

Research involving this compound often focuses on its utility as a reagent for introducing the m-tolyloxycarbonyl group. This can be seen in its use for the synthesis of specific carbamates and carbonates where the electronic properties of the m-tolyl group are desired. For example, it is a precursor in the synthesis of m-tolyl methylcarbamate. chembk.com The synthesis of this compound itself is typically achieved through the reaction of m-cresol (B1676322) with phosgene (B1210022) or a phosgene equivalent. chembk.comgoogle.comgoogle.com

The compound's reactivity is a subject of investigation, particularly in comparison to other chloroformates. For instance, studies on the reactions of various aryl chloroformates with nucleophiles help to elucidate the electronic and steric effects of substituents on the aromatic ring. This comparative research is essential for selecting the appropriate reagent for a specific synthetic transformation, balancing factors like reaction rate, selectivity, and stability of the resulting products. The degradation of m-cresol, its precursor, has been studied, yielding products like m-tolyl acetate, which highlights the chemical transformations related to the tolyl structure. researchgate.net

Historical Development of Chloroformate Chemistry and its Relevance to this compound

The history of chloroformate chemistry is intrinsically linked to the discovery and study of phosgene (carbonyl chloride) in the 19th century. Phosgene, a highly reactive and toxic gas, was found to react with alcohols and phenols to produce chloroformates. nih.gov This fundamental reaction laid the groundwork for the development of a wide range of chloroformate reagents. Initially, much of the focus was on simple alkyl chloroformates like methyl and ethyl chloroformate. wikipedia.org

During World War I, phosgene and related compounds like diphosgene (trichloromethyl chloroformate) were utilized as chemical warfare agents, a dark chapter that nevertheless spurred further investigation into their chemical properties. rsc.org In the decades that followed, the focus shifted towards the constructive applications of these reactive chemicals in organic synthesis.

The development of specific aryl chloroformates, such as benzyl chloroformate for the Cbz protecting group, marked a significant advancement in peptide synthesis and other areas of organic chemistry. wikipedia.org This led to a broader exploration of variously substituted aryl chloroformates, including the tolyl isomers, to fine-tune reactivity and selectivity. The synthesis of this compound from m-cresol and phosgene is a direct extension of this historical preparative method. google.comgoogle.com Contemporary research continues to build on this foundation, exploring new applications for established reagents like this compound and developing novel catalytic methods for their use in C-C bond formation and other advanced synthetic transformations. nih.gov The ongoing study of chloroformates, including this compound, is a testament to their enduring importance as versatile building blocks in the ever-evolving field of chemical synthesis. acs.org

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Boiling Point 214.4 °C at 760 mmHg
Flash Point 93 °C
Density 1.234 g/cm³
CAS Number 29430-39-5

Note: The data in this table is compiled from various sources. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO2 B3022892 m-Tolyl chloroformate CAS No. 29430-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylphenyl) carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO2/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JXYLZACPFSDBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70951954
Record name 3-Methylphenyl carbonochloridate
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Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29430-39-5
Record name 3-Methylphenyl carbonochloridate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name m-Tolyl chloroformate
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Record name 3-Methylphenyl carbonochloridate
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Record name m-tolyl chloroformate
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Reactivity and Reaction Mechanisms of M Tolyl Chloroformate Analogues

Mechanistic Studies of Aryl Chloroformate Reactivity

The solvolysis of aryl chloroformates is generally understood to proceed via two primary competing mechanisms: an addition-elimination pathway and an ionization pathway. mdpi.commdpi.com The balance between these pathways is a key area of study in physical organic chemistry.

The addition-elimination mechanism, also referred to as a bimolecular or associative pathway, involves the initial nucleophilic attack of a solvent molecule on the carbonyl carbon of the chloroformate. This leads to the formation of a tetrahedral intermediate. nih.govbeilstein-journals.org The subsequent departure of the chloride leaving group is the rate-determining step in this pathway. beilstein-journals.org For many aryl chloroformates, including phenyl chloroformate, this addition-elimination pathway is the dominant mechanism across a wide range of solvents. beilstein-journals.orgmdpi.com

Studies utilizing the extended Grunwald-Winstein equation, which correlates solvolysis rates with solvent nucleophilicity (NT) and ionizing power (YCl), have provided significant evidence for this mechanism. A large sensitivity to solvent nucleophilicity (high l value) is characteristic of the addition-elimination pathway. psu.edu For instance, the solvolysis of phenyl chloroformate exhibits a high l value of approximately 1.68, indicating a high degree of solvent participation in the transition state, which is consistent with a rate-determining addition step. psu.edu

The general scheme for the addition-elimination pathway is as follows:

Scheme 1: Addition-Elimination (Bimolecular) Mechanism mdpi.com

ROCOCl + SOH ⇌ [RO-C(O-S+H)-Cl] → Products

Kinetic solvent isotope effect (KSIE) studies, comparing reaction rates in methanol (B129727) (MeOH) and deuterated methanol (MeOD), further support the role of the solvent as a nucleophile. For many aryl chloroformates, the kMeOH/kMeOD ratio is significantly greater than one, suggesting that the solvent is involved in the rate-determining step, often acting as a general-base catalyst. mdpi.compsu.edu

In contrast to the addition-elimination pathway, the ionization mechanism, or SN1-type pathway, involves the initial, rate-determining heterolytic cleavage of the carbon-chlorine bond to form an acylium ion intermediate and a chloride ion. mdpi.commdpi.com This is a unimolecular process and is favored in solvents with high ionizing power and low nucleophilicity, such as fluoroalcohols (e.g., 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP)). mdpi.commdpi.com

The general scheme for the ionization pathway is as follows:

Scheme 2: Ionization-Elimination-Addition (Unimolecular) Mechanism mdpi.com

ROCOCl → [ROCO]+ + Cl-

[ROCO]+ + SOH → Products

The stability of the resulting acylium ion is a critical factor in this mechanism. Electron-donating groups on the aryl ring can stabilize the positive charge on the carbonyl carbon, thus favoring the ionization pathway. Conversely, electron-withdrawing groups disfavor this pathway. mdpi.com For some aryl chloroformates, a dual mechanism is observed, where the reaction proceeds via a combination of addition-elimination and ionization pathways, with the dominant pathway shifting based on the solvent properties. mdpi.com For example, while phenyl chloroformate predominantly reacts via an addition-elimination mechanism, other substituted aryl chloroformates may exhibit a greater contribution from the ionization pathway in highly ionizing solvents. mdpi.commdpi.com

The solvent plays a crucial role in determining both the rate and the mechanism of aryl chloroformate solvolysis. mdpi.commdpi.com The Grunwald-Winstein equation is a powerful tool for quantifying these solvent effects:

log(k/ko) = lNT + mYCl

Where:

k is the rate constant in a given solvent.

ko is the rate constant in the reference solvent (80% ethanol).

l is the sensitivity to solvent nucleophilicity (NT).

m is the sensitivity to solvent ionizing power (YCl).

A high l/m ratio is indicative of an addition-elimination mechanism, while a low ratio suggests an ionization mechanism. beilstein-journals.org For example, in the solvolysis of 3-chloropropyl chloroformate, the l/m ratio was found to be 3.80 in solvents favoring the addition-elimination pathway. mdpi.com

The choice of solvent can dramatically alter the reaction pathway. In highly nucleophilic and less ionizing solvents like aqueous ethanol (B145695) and methanol, the addition-elimination mechanism is generally favored. mdpi.commdpi.com In contrast, in solvents with low nucleophilicity and high ionizing power, such as aqueous fluoroalcohols, the ionization mechanism becomes more significant. mdpi.commdpi.comresearcher.life This is because these solvents are better able to stabilize the ionic intermediates formed during the ionization process. nih.gov

Table 1: Solvent Parameters and Their Influence on Reaction Mechanisms

Solvent Property Influence on Addition-Elimination Influence on Ionization
High Nucleophilicity Favors Disfavors
High Ionizing Power Disfavors Favors
Hydrogen-Bonding Ability Can assist in stabilizing the tetrahedral intermediate Strongly stabilizes the leaving group and acylium ion

Catalysis in Chloroformate Reactions

The reactivity and selectivity of chloroformate reactions can be significantly influenced by the use of catalysts. Lewis bases, in particular, have been shown to be effective in promoting specific reaction pathways.

Lewis bases can catalyze reactions of chloroformates by activating the chloroformate itself. d-nb.info In the context of converting alcohols to alkyl chlorides using an aryl chloroformate like phenyl chloroformate (PCF), a Lewis base catalyst is crucial to divert the reaction from the typical formation of carbonates. d-nb.info

The proposed mechanism involves the initial interaction of the Lewis base (e.g., 1-formylpyrrolidine (B1209714), FPyr) with the phenyl chloroformate to form a highly electrophilic intermediate, which is structurally related to a Vilsmeier-Haack reagent. d-nb.info This intermediate then reacts with the alcohol to generate an alkoxyiminium chloride. Subsequent nucleophilic attack by the chloride ion on the alkyl group of this intermediate, via either an SN1 or SN2 pathway depending on the substrate, leads to the formation of the desired alkyl chloride and regenerates the catalyst. d-nb.info

This catalytic approach allows for the use of relatively safe and inexpensive chloroformates as substitutes for hazardous reagents like phosgene (B1210022) for the synthesis of haloalkanes from alcohols. d-nb.inforesearchgate.net

Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical aspect of modern organic synthesis. researchgate.netnumberanalytics.com In reactions involving chloroformates, controlling the competition between different reactive sites is paramount.

The use of Lewis base catalysts provides a powerful method for controlling the chemoselectivity of reactions involving chloroformates. d-nb.info For example, in the reaction of an alcohol with phenyl chloroformate, the uncatalyzed reaction typically yields a carbonate. However, in the presence of a Lewis base catalyst like 1-formylpyrrolidine or diethylcyclopropenone, the reaction pathway is shifted to selectively produce the corresponding alkyl chloride or bromide. d-nb.info This switch in chemoselectivity is attributed to the formation of the aforementioned highly reactive intermediate, which favors the nucleophilic substitution pathway leading to the haloalkane. d-nb.info

The choice of catalyst and reaction conditions can be optimized to favor a specific outcome. numberanalytics.com This control is essential for the efficient synthesis of complex molecules where multiple functional groups are present. The ability to direct the reactivity of chloroformates through catalysis opens up new avenues for their application in organic synthesis. d-nb.infosemanticscholar.org

Unimolecular Decomposition Pathways of Aryl Chloroformates

The thermal decomposition of aryl chloroformates in the gas phase represents a significant area of study in understanding the reactivity of these compounds. Unlike their alkyl counterparts, which primarily eliminate to form an olefin, hydrogen chloride, and carbon dioxide, aryl chloroformates undergo competing intramolecular reactions, leading to a variety of products. These reactions are typically studied in static vessels at high temperatures and in the presence of free radical inhibitors to ensure that the observed kinetics correspond to unimolecular pathways.

Gas-Phase Elimination Kinetics

Detailed kinetic studies on the gas-phase elimination of aryl chloroformates, such as phenyl chloroformate and its analogues like p-tolyl chloroformate, have provided valuable insights into their decomposition mechanisms. The research indicates that these reactions are homogeneous, unimolecular, and follow first-order rate laws. researchgate.net

The gas-phase elimination of p-tolyl chloroformate, an analogue of m-tolyl chloroformate, has been investigated in the temperature range of 430–480°C and pressures of 60–137 Torr. researchgate.net The study revealed two competing reaction pathways: a decarboxylation process and a decarbonylation process.

The primary products from the decomposition of p-tolyl chloroformate are p-chlorotoluene and 2-chloro-4-methylphenol (B1207291), along with carbon dioxide (CO₂) and carbon monoxide (CO). researchgate.net The formation of p-chlorotoluene results from decarboxylation, while the formation of 2-chloro-4-methylphenol is a consequence of decarbonylation. researchgate.net

The rate coefficients for these competing pathways are described by the Arrhenius equations, which provide a quantitative measure of the reaction kinetics. For p-tolyl chloroformate, the following Arrhenius equations have been determined researchgate.net:

Formation of p-chlorotoluene (Decarboxylation): log k₁ (s⁻¹) = (14.35 ± 0.28) – (252.0 ± 1.5) kJ mol⁻¹ / (2.303 RT)

Formation of 2-chloro-4-methylphenol (Decarbonylation): log k₂ (s⁻¹) = (12.81 ± 0.16) – (222.2 ± 0.9) kJ mol⁻¹ / (2.303 RT)

These equations highlight the different activation energies and pre-exponential factors for the two competing pathways, which in turn dictate the product distribution at a given temperature.

A similar study on phenyl chloroformate showed analogous competing decarboxylation and decarbonylation reactions, yielding chlorobenzene (B131634) and 2-chlorophenol, respectively. researchgate.net The kinetic parameters for phenyl chloroformate decomposition are presented in the table below for comparison.

Arrhenius Parameters for the Gas-Phase Elimination of Aryl Chloroformates

ReactantProductReaction TypeLog A (s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)Reference
p-Tolyl chloroformatep-ChlorotolueneDecarboxylation14.35 ± 0.28252.0 ± 1.5 researchgate.net
p-Tolyl chloroformate2-Chloro-4-methylphenolDecarbonylation12.81 ± 0.16222.2 ± 0.9 researchgate.net
Phenyl chloroformateChlorobenzeneDecarboxylation14.85 ± 0.38260.4 ± 5.4 researchgate.net
Phenyl chloroformate2-ChlorophenolDecarbonylation12.76 ± 0.40237.4 ± 5.6 researchgate.net

The data suggests that the decarboxylation process for both phenyl and p-tolyl chloroformate has a higher activation energy compared to the decarbonylation process. The proposed mechanism for decarboxylation involves an intramolecular nucleophilic displacement of the chlorine atom via a concerted, four-membered cyclic transition state. In contrast, the decarbonylation process is thought to proceed through an unusual migration of the chlorine atom to the aromatic ring via a concerted, five-membered cyclic transition state. researchgate.netresearchgate.net

Applications of M Tolyl Chloroformate in Advanced Organic Synthesis

Carbamate (B1207046) Synthesis and Functionalization

The synthesis of carbamates, a functional group of considerable importance in pharmaceuticals and materials science, is a primary application of m-tolyl chloroformate. It acts as an efficient electrophilic partner in reactions with nucleophilic amines.

Utility as a Carbonyl Source for Amine Derivatization

This compound is a highly effective reagent for the derivatization of primary and secondary amines to form carbamates. scribd.com In this role, it provides an electrophilic carbonyl group that readily reacts with the nucleophilic amine. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. This transformation is fundamental in synthetic chemistry for installing a carbamate moiety, which can serve as a protective group for amines or as a key structural component in biologically active molecules. mdpi.com

The process is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion. The utility of this method is highlighted in the synthesis of complex heterocyclic structures, such as imidazo[4,5-c]quinolin-2-ones, where an m-tolyl group has been successfully incorporated into the final product via a carbamate intermediate. nih.gov This demonstrates the reagent's compatibility with multi-step syntheses and its role in building molecular complexity. mdpi.com

Structure-Reactivity Relationships in Carbamate Formation

The reactivity of tolyl chloroformate isomers (ortho, meta, para) in carbamate formation is influenced by the position of the methyl group on the aromatic ring. This substitution affects the electronic properties of the phenyl ring and, consequently, the electrophilicity of the carbonyl carbon. Detailed structural studies on a series of tolyl-N-pyridinylcarbamates, synthesized from the corresponding tolyl chloroformate isomers and aminopyridines, reveal distinct conformational and aggregation patterns in the solid state. researchgate.net

In one study, the condensation of different aminopyridines with this compound produced a specific isomer, CmpM (3-pyridinyl-N-(3-methylphenyl)carbamate), which forms C(5) zigzag chains through intermolecular N–H···N hydrogen bonds in its crystal structure. researchgate.net This contrasts with the patterns observed for the para- and ortho-isomers, indicating that the substituent position has a tangible impact on the supramolecular assembly of the resulting carbamate products. researchgate.net Computational modeling of these isomers further elucidates the conformational landscape, showing how steric and electronic factors dictated by the methyl group's position influence the molecule's preferred geometry. researchgate.net

Table 1. Structural aggregation patterns of various tolyl-N-pyridinylcarbamates synthesized from tolyl chloroformate isomers. Data sourced from structural analyses which demonstrate the influence of isomerism on solid-state packing.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFi2sPzo-PzaxPwKksDH53mahNQapeNzxdJiIkkCF50vS2dL1Wr0IR_ijmpD9BnyPWbsAGhqAst8CRUkO0Nwbt7oXSAeO5jUxvGxLwn3IvojdZz-7aJ9ZQHoWHb3bRWbhXjKhdKBwxsruKuUN4DleDnLZz9YK5nGiuzOP9dBz8FrufpAUdPmwDn3gzAHZQPK75cYnA35lqmiBu5Ht7iwJZnkYyufA7rIa67g-Lmc9gEzDo2edVZcanTLtu8ohfMiF-2lZgeXykbU8x5O4xplIlcJ0FshgfKfw%3D%3D)]

Chloroformates as Phosgene (B1210022) Substitutes in Organic Transformations

In the hierarchy of carbonylating agents, phosgene (COCl₂) is the most fundamental but also the most hazardous due to its extreme toxicity and volatility. This has driven the development of safer, liquid-based alternatives known as phosgene substitutes. Chloroformates, including this compound, are a key class of these substitutes. d-nb.inforesearchgate.net

Liquid reagents such as trichloromethyl chloroformate (diphosgene) and bis(trichloromethyl) carbonate (triphosgene) are well-established as safer, easier-to-handle sources of phosgene. orgsyn.orgresearchgate.net Aryl chloroformates like phenyl chloroformate and, by extension, this compound, offer similar advantages. They are less volatile liquids compared to gaseous phosgene, which significantly simplifies handling procedures and enhances laboratory safety. orgsyn.org These reagents can be used in a wide array of transformations that would traditionally employ phosgene, including the synthesis of carbonates, ureas, and other carbonyl-containing compounds. d-nb.inforesearchgate.net The use of phenyl chloroformate has been shown to be superior to phosgene in certain Lewis base-catalyzed reactions for generating haloalkanes from alcohols, further underscoring the synthetic advantages of this class of reagents. d-nb.inforesearchgate.net

Regio- and Stereoselective Transformations Mediated by Chloroformates

Beyond simple functional group installation, chloroformates can participate in more complex transformations that build specific three-dimensional structures, demonstrating both regioselectivity and stereoselectivity.

Chloroesterification of Alkenes and Alkynes

The addition of chloroformates across carbon-carbon double and triple bonds, known as chloroesterification, is a powerful method for the difunctionalization of unsaturated substrates. This reaction involves the formal addition of a chlorine atom and a carbomethoxy group across the π-system. The reaction of chloroformate esters with alkynes has been established as a method for stereoselective synthesis. researchgate.net

The mechanism of this transformation typically follows the principles of electrophilic addition. schoolwires.net For an unsymmetrical alkene or alkyne, the reaction is expected to be regioselective, with the electrophilic chlorine atom adding to the carbon atom that can better stabilize a positive charge in the transition state (following Markovnikov-type principles), while the chloroformate moiety acts as the nucleophile. chemrxiv.org Furthermore, the addition to alkenes often proceeds with anti-stereoselectivity, leading to the formation of a trans-1,2-adduct. In the case of alkynes, the reaction can provide stereodefined dihaloalkenes, which are valuable synthetic intermediates. nih.gov

Activation of Heterocyclic Compounds for Nucleophilic Additions

Nitrogen-containing heterocycles, such as pyridines and quinolines, are often electron-deficient but require activation to undergo nucleophilic addition. uiowa.edu Chloroformates, including this compound, serve as excellent activating agents for this purpose. The reaction begins with the nucleophilic nitrogen of the heterocycle attacking the chloroformate, displacing the chloride ion to form a highly reactive N-acylpyridinium or N-acylquinolinium salt. acs.orgscispace.com

This activation dramatically increases the electrophilicity of the heterocyclic ring, making it susceptible to attack by a wide range of nucleophiles. For instance, in the presence of a copper(I) catalyst, ynamides can add to pyridine (B92270) that has been activated with a chloroformate. acs.org This strategy allows for the functionalization of the heterocyclic ring at positions that are otherwise unreactive. The resulting dihydropyridine (B1217469) intermediates can then be subjected to further transformations or rearomatized. This method provides a powerful tool for the synthesis of substituted heterocycles, which are core structures in many pharmaceuticals and agrochemicals. uiowa.eduscispace.com

Derivatization Strategies in Analytical Chemistry Utilizing Chloroformates

Chloroformate-Based Derivatization for Chromatographic Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. Chloroformates are highly effective derivatizing agents, particularly for compounds containing active hydrogen atoms, such as those in hydroxyl, carboxyl, amino, and thiol groups. The reaction of an analyte with a chloroformate, like m-tolyl chloroformate, results in the formation of a more volatile and thermally stable derivative, which is advantageous for gas chromatography (GC) analysis.

Enhancement of Volatility and Thermal Stability for GC-MS

For many polar and non-volatile compounds, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging due to their low volatility and potential for thermal degradation in the high-temperature environment of the GC inlet and column. Derivatization with chloroformates addresses this by replacing polar functional groups with less polar carbamate (B1207046) or ester moieties.

The derivatization of an analyte with this compound would increase its molecular weight and alter its polarity. The resulting derivative is expected to be more volatile and thermally stable than the parent compound, allowing for successful elution from the GC column and subsequent detection by the mass spectrometer. This enhancement of volatility and thermal stability is a general characteristic of chloroformate derivatization. researchgate.net

Table 1: General Effects of Chloroformate Derivatization on Analyte Properties for GC-MS

PropertyBefore DerivatizationAfter Derivatization with Chloroformate
Volatility LowHigh
Thermal Stability Often LowHigh
Polarity HighLow
Amenability to GC-MS PoorGood

This table presents the generalized effects of derivatization with chloroformates on analytes intended for GC-MS analysis.

Improvement of Detectability in Mass Spectrometry

Derivatization with chloroformates can significantly improve the detectability of analytes in mass spectrometry. The introduction of the tolyloxycarbonyl group from this compound can lead to the formation of derivatives with characteristic fragmentation patterns upon electron ionization (EI) in the mass spectrometer. This can aid in the structural elucidation and selective detection of the analyte.

Applications in the Analysis of Amino Acids and Organic Acids

Alkyl chloroformates are extensively used as versatile derivatization reagents for the gas chromatographic separation of amino and organic acids. researchgate.netnih.gov The reaction is typically rapid and can be performed in an aqueous medium, which simplifies sample preparation. researchgate.net Methyl chloroformate (MCF) is a commonly used reagent for this purpose, enabling the quantitative analysis of a wide range of metabolites containing amino and/or carboxylic acid groups. researchgate.netnih.gov

It is anticipated that this compound would be similarly effective in the derivatization of amino acids and organic acids for GC-MS analysis. The reaction would convert amino groups to N-tolyloxycarbonyl derivatives and carboxylic acid groups to the corresponding mixed anhydrides, which are then decarboxylated and esterified in the presence of an alcohol. The resulting derivatives would be amenable to GC-MS analysis, allowing for their separation and quantification.

Table 2: Common Chloroformates Used in the Derivatization of Amino and Organic Acids

Chloroformate ReagentCommon Applications
Methyl Chloroformate (MCF) Quantitative analysis of over 60 metabolites including amino and organic acids. researchgate.netnih.gov
Ethyl Chloroformate (ECF) Derivatization of amino acids for stable isotope-resolved metabolomics. nih.gov
Propyl Chloroformate Pre-column derivatization for improved sensitivity in LC-MS analysis of amino acids. rsc.org

This table summarizes the applications of various commonly used chloroformates in the analysis of amino and organic acids.

Chiral Derivatization for Enantiomeric Composition Determination

The determination of the enantiomeric composition of chiral compounds is crucial in many fields, particularly in the pharmaceutical industry. Chiral derivatization is a common strategy to separate enantiomers using achiral chromatographic techniques. This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers, which have different physical properties and can be separated by chromatography. wikipedia.orgwikipedia.org

Formation and Chromatographic Resolution of Diastereomeric Carbamates

While there is no specific literature detailing the use of this compound as a chiral derivatizing agent, the principle of forming diastereomeric carbamates is well-established. If this compound were available in an enantiomerically pure form (e.g., as a single enantiomer of a chiral tolyl derivative), it could be used to derivatize a racemic mixture of a chiral amine or alcohol. This reaction would produce a mixture of two diastereomeric carbamates.

These diastereomers, having different three-dimensional structures, would exhibit different interactions with the stationary phase of a chromatographic column (e.g., in HPLC or GC). This difference in interaction would lead to different retention times, allowing for their separation and subsequent quantification to determine the original enantiomeric ratio. Chiral derivatizing agents like (-)-menthyl chloroformate have been successfully used for the chiral separation of various compounds, demonstrating the viability of this approach. semanticscholar.org

Integration into Metabolomics Research Workflows

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. GC-MS is a powerful analytical platform in metabolomics, but it often requires derivatization to analyze the wide range of polar metabolites present in biological samples. nih.gov

Alkylation by alkyl chloroformates is an advantageous derivatization strategy in metabolomics due to its rapid reaction time, mild reaction conditions, better reproducibility, and the generation of more stable derivatives compared to other methods like silylation. nih.gov Methyl chloroformate derivatization, for instance, is a key component of analytical platforms for the metabolome analysis of microbial cells. researchgate.net

Given these advantages, this compound could be integrated into metabolomics research workflows. Its use would be expected to provide stable and volatile derivatives of a broad range of metabolites, including amino acids, organic acids, and other small molecules with active hydrogens. The unique mass spectral fragmentation patterns of the m-tolyl derivatives could also aid in the identification of unknown metabolites in complex biological samples. The combination of chloroformate derivatization with high-resolution mass spectrometry offers a powerful tool for structural elucidation in metabolomics. nih.gov

Computational and Theoretical Investigations of M Tolyl Chloroformate Chemistry

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the fundamental electronic characteristics of m-tolyl chloroformate, which in turn govern its reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure of molecules like this compound. DFT calculations can provide detailed information about molecular geometry, electronic properties, and spectroscopic features.

Theoretical studies on related aromatic chloroformates, such as phenyl chloroformate and p-tolyl chloroformate, have utilized DFT to explore their conformational landscapes and electronic properties. rsc.orgacs.org For this compound, DFT calculations would typically be employed to determine the optimized molecular structure, including key bond lengths and angles. The presence of the methyl group in the meta position influences the electron distribution within the benzene (B151609) ring and the orientation of the chloroformate group.

A crucial aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability and chemical hardness. chemmethod.com For this compound, the HOMO is expected to be localized primarily on the tolyl ring, while the LUMO would likely be centered on the antibonding σ* orbital of the C-Cl bond in the chloroformate moiety. This distribution suggests that the initial step in many reactions will involve either nucleophilic attack at the carbonyl carbon or cleavage of the C-Cl bond.

Furthermore, DFT can be used to calculate various molecular properties that describe reactivity, such as ionization potential, electron affinity, electronegativity, and chemical potential. chemmethod.com Time-dependent DFT (TD-DFT) can also be applied to predict the electronic absorption spectra of this compound, providing insights into its photophysical properties. rsc.org

Table 1: Illustrative DFT-Calculated Electronic Properties of an Aromatic Chloroformate

PropertyCalculated ValueSignificance
HOMO Energy-8.5 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy-0.5 eVIndicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap8.0 eVRelates to the chemical stability and reactivity of the molecule. A larger gap suggests higher stability.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule, influencing its interactions with solvents and other polar molecules.
Mulliken Charge on Carbonyl Carbon+0.75 eIndicates a significant partial positive charge, making it a primary site for nucleophilic attack.
Mulliken Charge on Chlorine-0.20 eShows the partial negative charge on the chlorine atom, relevant to its role as a leaving group.
Note: These are representative values for a generic aromatic chloroformate, calculated using a common DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G). Actual values for this compound would require specific calculations.*

Theoretical Modeling of Reaction Pathways and Energy Landscapes

Theoretical modeling is essential for mapping the potential energy surfaces of reactions involving this compound, allowing for the identification of transition states and the calculation of reaction energy barriers.

Studies on the gas-phase elimination reactions of phenyl chloroformate and p-tolyl chloroformate have proposed two primary competing intramolecular reaction pathways. researchgate.net It is highly probable that this compound follows similar decomposition routes. These are:

Decarboxylation: A process leading to the formation of m-chlorotoluene and carbon dioxide, proceeding through a proposed four-membered cyclic transition state.

Decarbonylation: A reaction yielding 2-chloro-5-methylphenol (B42318) or 4-chloro-3-methylphenol (B1668792) and carbon monoxide, which is thought to involve a five-membered cyclic transition state. researchgate.net

DFT calculations are crucial for locating the geometries of the transition states for these pathways and for determining their corresponding activation energies. osti.govosti.gov The calculated energy barriers provide a quantitative measure of the kinetic feasibility of each reaction channel. For instance, in the case of p-tolyl chloroformate, experimental and theoretical evidence suggests that the decarboxylation pathway has a slightly higher activation energy than the decarbonylation pathway. researchgate.net A similar trend would be anticipated for the meta isomer.

The energy landscape for these reactions can be visualized as a multi-dimensional surface where the valleys represent stable molecules (reactants and products) and the mountain passes correspond to transition states. By mapping this landscape, chemists can predict the major and minor products of a reaction under different conditions.

Table 2: Hypothetical Calculated Activation Energies for Unimolecular Decomposition of this compound

Reaction PathwayProposed Transition State StructureCalculated Activation Energy (kcal/mol)Predicted Products
DecarboxylationFour-membered cyclic58-62m-Chlorotoluene + CO₂
DecarbonylationFive-membered cyclic52-562-Chloro-5-methylphenol / 4-Chloro-3-methylphenol + CO
Note: These values are hypothetical and based on analogies with p-tolyl chloroformate. researchgate.net Actual values would need to be determined by specific DFT calculations for this compound.

Kinetic Modeling of Unimolecular and Bimolecular Processes

Kinetic modeling provides a bridge between theoretical calculations of reaction rates and experimental observations. It allows for the prediction of how reaction rates will change with temperature and pressure.

Rice–Ramsperger–Kassel–Marcus (RRKM) Theory Applications

Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions in the gas phase. prsu.ac.inox.ac.ukuleth.ca It is particularly well-suited for modeling the decomposition of molecules like this compound, where the molecule is energized by collisions and then undergoes reaction.

The core of RRKM theory is the calculation of the microcanonical rate constant, k(E), which is the rate of reaction for a molecule with a specific amount of internal energy, E. nih.gov To apply RRKM theory, several key pieces of information are required, which are typically obtained from quantum chemical calculations (like DFT):

The vibrational frequencies of the reactant molecule.

The vibrational frequencies of the transition state.

The activation energy for the reaction.

The theory assumes that the internal energy of the molecule is rapidly redistributed among all its vibrational modes (intramolecular vibrational energy redistribution, IVR) before the reaction occurs. ysu.am The rate of reaction is then determined by the probability of enough energy accumulating in the specific vibrational mode(s) that lead to the breaking and forming of bonds at the transition state.

For the unimolecular decomposition of this compound, RRKM theory could be used to model the pressure and temperature dependence of the rate constants for both the decarboxylation and decarbonylation pathways. osti.gov At high pressures, the rate of collisional activation is high, and the reaction rate is primarily determined by the transition state theory rate constant. At low pressures, the rate-limiting step becomes the collisional activation of the reactant molecules. RRKM theory provides a framework to describe the fall-off region between these two extremes.

Experimental studies on the pyrolysis of p-tolyl chloroformate have determined Arrhenius parameters for its decomposition pathways. researchgate.net These experimental results can be used to validate and refine RRKM models.

Table 3: Experimental Arrhenius Parameters for the Unimolecular Decomposition of p-Tolyl Chloroformate

Reaction PathwayPre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (kJ/mol)
Formation of p-chlorotoluene (Decarboxylation)10¹⁴.³⁵252.0
Formation of 2-chloro-4-methylphenol (B1207291) (Decarbonylation)10¹².⁸¹222.2
Source: Data from a study on the gas-phase elimination of p-tolyl chloroformate. researchgate.net These values for the para-isomer provide a valuable reference for what would be expected for the meta-isomer in similar kinetic modeling studies.

Q & A

Q. What are the key physicochemical properties of m-Tolyl chloroformate, and how do they influence its handling in laboratory settings?

this compound (CAS 29430-39-5) is a colorless to pale yellow liquid with a boiling point of 102°C at 2.67 kPa and a density of 1.16 g/cm³ at 25°C. It is sparingly soluble in water but miscible with organic solvents like acetone, ethanol, and toluene. Its flammability and corrosive nature necessitate strict safety protocols, including the use of fume hoods, chemical-resistant gloves, and eye protection. The compound’s reactivity with nucleophiles (e.g., amines, alcohols) underpins its utility in synthesizing carbamates and carbonates, but its sensitivity to moisture requires anhydrous conditions during reactions .

Q. How is this compound typically synthesized, and what purity standards are critical for research applications?

this compound is synthesized via the reaction of m-cresol with phosgene under controlled conditions. Industrial preparations often report purities ≥80%, but for research-grade applications (e.g., asymmetric synthesis or derivatization), higher purity (≥95%) is essential to minimize side reactions. Analytical methods such as gas chromatography (GC) or nuclear magnetic resonance (NMR) are recommended for verifying purity and structural integrity. Impurities like residual phosgene or m-cresol can interfere with reaction selectivity, particularly in multi-step syntheses .

Q. What are the primary applications of this compound in organic synthesis?

The compound is widely used as a carbonylating agent to prepare mixed carbonates and carbamates. For example, it activates carboxylic acids for coupling with amines in peptide synthesis or functionalizes hydroxyl groups in chiral auxiliaries. Its steric and electronic properties (due to the meta-methyl group) make it preferable over phenyl or benzyl chloroformates in reactions requiring controlled reactivity, such as regioselective acylation of polyols .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound for derivatization in trace analysis?

Derivatization efficiency depends on pH, solvent polarity, and stoichiometry. For amino acid analysis, a pH range of 9–10 (adjusted with sodium bicarbonate) ensures optimal nucleophilic attack by amine groups. Solvents like pyridine or dichloromethane enhance reactivity, while excess reagent is often required to drive reactions to completion. Experimental design (DoE) tools, such as factorial or response surface methodology, can identify critical parameters (e.g., temperature, reaction time) and minimize matrix interference in complex biological samples .

Q. What strategies resolve contradictions in toxicity data for this compound and related chloroformates?

Discrepancies in acute toxicity values (e.g., LC₅₀ ranges for chloroformates in rodent studies) often arise from differences in exposure protocols or analytical methods. For this compound, extrapolating toxicity requires cross-validating in vitro assays (e.g., cell viability tests) with in vivo data. Studies on analogous compounds, such as benzyl chloroformate, suggest that toxicity correlates with hydrolysis rates: faster hydrolysis (to release HCl and cresol) increases acute irritation but reduces bioaccumulation potential. Researchers should prioritize studies using OECD guidelines and orthogonal analytical methods (e.g., GC-MS and LC-HRMS) to confirm metabolite profiles .

Q. How can orthogonal analytical techniques improve the reliability of detecting this compound-derived products in complex matrices?

Combining derivatization with multi-modal detection enhances specificity. For example, ethyl chloroformate-derivatized amino acids can be analyzed via GC-MS for volatility and LC-MS/MS for polar intermediates. For this compound adducts in biological samples, solid-phase microextraction (SPME) paired with high-resolution mass spectrometry (HRMS) reduces matrix effects. Cross-validation using isotopic labeling or synthetic standards is critical to distinguish artifacts from true metabolites .

Q. What safety protocols are essential for scaling up reactions involving this compound?

Large-scale use requires rigorous hazard control:

  • Engineering controls : Continuous phosgene detectors and scrubbers to neutralize HCl vapors.
  • Personal protective equipment (PPE) : Full-face respirators with organic vapor cartridges and butyl rubber gloves.
  • Waste management : Quench excess reagent with aqueous ammonia or ethanol before disposal. Acute exposure guidelines (AEGLs) for chloroformates recommend ≤1 ppm for 10-minute exposure to prevent severe respiratory effects. Emergency protocols must include immediate decontamination with 0.9% saline for eye/skin contact .

Methodological Considerations Table

ApplicationKey ParameterOptimal ConditionReference
Amino acid derivatizationpH9.0–10.0 (NaHCO₃ buffer)
Carbamate synthesisSolventAnhydrous dichloromethane
Toxicity testingExposure modelOECD TG 403 (acute inhalation)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.